
2-Bromo-4-isopropylphenol
Overview
Description
2-Bromo-4-isopropylphenol is an organic compound with the molecular formula C₉H₁₁BrO. It is a brominated derivative of phenol, characterized by the presence of a bromine atom at the second position and an isopropyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-isopropylphenol can be synthesized through the bromination of 4-isopropylphenol. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature, and the bromine selectively substitutes the hydrogen atom at the second position of the phenol ring .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of bromine to 4-isopropylphenol in a continuous flow reactor. The reaction conditions, such as temperature and solvent concentration, are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of this compound can lead to the formation of 4-isopropylphenol by removing the bromine atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 4-isopropylphenol derivatives.
Oxidation: Formation of quinones and other oxidized phenolic compounds.
Reduction: Formation of 4-isopropylphenol
Scientific Research Applications
Medicinal Chemistry
2-Bromo-4-isopropylphenol is being investigated for its potential as a therapeutic agent. Its antimicrobial and antifungal properties make it a candidate for developing new treatments for infections caused by resistant pathogens.
- Case Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration significantly lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Biological Studies
The compound has been utilized in biological research to study enzyme inhibition and protein interactions.
- Mechanism of Action : The bromine atom and hydroxyl group interact with enzyme active sites, leading to inhibition of enzymatic activity. This interaction can disrupt various biochemical pathways, enhancing its utility in biological assays .
Industrial Applications
In industry, this compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Synthesis Pathways : It can be synthesized through the bromination of 4-isopropylphenol using bromine in solvents like acetic acid or carbon tetrachloride .
Future Research Directions
Further studies are warranted to elucidate the full scope of biological activities associated with this compound. Future research should focus on:
- In Vivo Testing : Understanding pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Identifying specific molecular targets influenced by this compound.
- Development of Derivatives : Exploring structure-activity relationships to enhance efficacy or reduce toxicity.
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropylphenol involves its interaction with biological macromolecules, particularly enzymes and proteins. The bromine atom and the phenolic hydroxyl group play crucial roles in binding to the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an antimicrobial and antifungal agent .
Comparison with Similar Compounds
2-Bromo-4-isopropenylphenol: Similar in structure but with an isopropenyl group instead of an isopropyl group.
2-Bromophenol: Lacks the isopropyl group, making it less hydrophobic and less sterically hindered.
4-Isopropylphenol: Lacks the bromine atom, resulting in different reactivity and biological activity
Uniqueness: 2-Bromo-4-isopropylphenol is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity in substitution and oxidation reactions and its ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
2-Bromo-4-isopropylphenol (CAS No. 19432-27-0) is an organic compound characterized by its unique structure, featuring a bromine atom at the second position and an isopropyl group at the fourth position of the phenolic ring. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes current research findings on the biological activity of this compound, including mechanisms of action, case studies, and comparative analyses with related compounds.
- Molecular Formula : C₉H₁₁BrO
- Molecular Weight : 215.09 g/mol
- Structure :
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom and the hydroxyl group are crucial for binding to enzyme active sites, leading to inhibition of enzymatic activity. This interaction can disrupt several biochemical pathways, which is significant in its antimicrobial and antifungal properties.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial effects against a range of pathogens. For instance:
- Case Study 1 : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, common bacterial pathogens. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of many conventional antibiotics, suggesting potential as a novel antimicrobial agent .
- Case Study 2 : In another investigation focusing on fungal pathogens, the compound showed promising antifungal activity against Candida albicans, with effective concentrations reported in the low micromolar range. The study highlighted the compound's potential for therapeutic use in treating fungal infections .
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
2-Bromophenol | Lacks isopropyl group | Weaker antimicrobial activity |
4-Isopropylphenol | Lacks bromine atom | Limited biological activity |
2-Bromo-4-isopropenylphenol | Similar structure but different substituent | Moderate antimicrobial effects |
The presence of both the bromine atom and the isopropyl group in this compound enhances its hydrophobicity and steric hindrance, contributing to its superior interaction with biological targets compared to its analogs .
Research Findings
Recent studies have further elucidated the biological mechanisms underlying the activity of this compound:
- Enzyme Inhibition Studies : Research indicates that this compound acts as a potent inhibitor of certain enzymes involved in bacterial cell wall synthesis, thereby disrupting bacterial proliferation .
- Protein Interaction Studies : Investigations into protein interactions have shown that this compound can alter protein conformation, impacting metabolic pathways critical for microbial survival .
- Toxicological Assessments : While demonstrating significant biological activity, toxicological evaluations have noted that high concentrations may lead to cytotoxic effects in mammalian cells, necessitating further studies on safe dosage levels for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-4-isopropylphenol, and how are they validated?
- The primary method involves bromination of 4-isopropylphenol using bromine or hydrobromic acid under controlled conditions. Reaction optimization includes temperature modulation (0–5°C) and catalytic acid (e.g., H₂SO₄) to direct regioselectivity. Validation employs NMR (¹H/¹³C) for structural confirmation and HPLC for purity (>95%) . Alternative routes may involve oxidation of halogenated precursors, monitored via TLC and mass spectrometry (MS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR identifies substituent positions and confirms bromine integration. FT-IR verifies phenolic -OH stretching (~3200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). High-resolution MS validates molecular weight (227.10 g/mol). For crystalline samples, X-ray diffraction (XRD) with SHELXL refinement resolves bond angles and packing motifs .
Q. How is purity assessed, and what thresholds are acceptable for research use?
- Purity is quantified via HPLC (C18 column, UV detection at 254 nm) and GC-MS (non-polar stationary phase). Acceptable thresholds depend on application: ≥95% for synthetic intermediates, ≥98% for pharmacological assays. Trace impurities (e.g., unreacted phenol) are identified via spiking experiments .
Advanced Research Questions
Q. How can contradictions in spectral or reactivity data be resolved?
- Discrepancies in NMR/IR data may arise from polymorphism or solvent effects. Cross-validate with XRD to confirm solid-state structure . For reactivity inconsistencies (e.g., unexpected byproducts), use DFT calculations (B3LYP/6-31G*) to model transition states and compare with experimental kinetics .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict electrophilic/nucleophilic sites. Solvent effects are modeled using the PCM framework. Compare results with experimental UV-Vis and cyclic voltammetry data .
Q. How is this compound utilized in catalytic or materials science applications?
- As a ligand or precursor, it participates in Suzuki-Miyaura couplings (Pd catalysis) to synthesize biaryl systems. In materials science, bromine’s leaving-group ability enables functionalization of polymers or metal-organic frameworks (MOFs). Monitor reactivity via in situ FT-IR and XPS .
Q. What methodologies optimize reaction yields and scalability?
- Design of Experiments (DoE) evaluates parameters: solvent polarity (e.g., DCM vs. THF), stoichiometry (1.2 eq Br₂), and catalyst loading (0.5–5 mol% FeCl₃). For scalability, use flow chemistry to control exothermic bromination and reduce side reactions. Process analytical technology (PAT) like Raman spectroscopy enables real-time monitoring .
Q. How is stability assessed under varying environmental conditions?
- Conduct accelerated stability studies (ICH guidelines): expose samples to 40°C/75% RH for 6 months. Degradation products are tracked via LC-MS and NMR. For photostability, use Xe arc lamp (ICH Q1B) and monitor UV-induced radical formation via EPR .
Q. What strategies are used to evaluate pharmacological activity?
- In vitro assays : Test enzyme inhibition (e.g., COX-2) using fluorescence-based kits. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (PDB IDs). For in vivo studies, administer derivatives in rodent models and quantify bioavailability via LC-MS/MS .
Q. How are crystallographic data refined to resolve structural ambiguities?
Properties
IUPAC Name |
2-bromo-4-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZOYEUHMVUPJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566247 | |
Record name | 2-Bromo-4-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19432-27-0 | |
Record name | 2-Bromo-4-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(propan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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